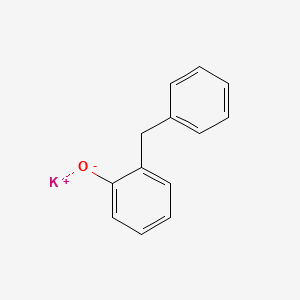

Potassium o-benzylphenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85712-12-5 |

|---|---|

Molecular Formula |

C13H11KO |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

potassium;2-benzylphenolate |

InChI |

InChI=1S/C13H12O.K/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,14H,10H2;/q;+1/p-1 |

InChI Key |

HUDNINDREWCOFO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of O Benzylphenolate

Diverse Synthetic Routes to o-Benzylphenol (Protonated Precursor)

The generation of o-benzylphenol can be approached from different starting materials and catalytic systems. The choice of synthetic route often depends on the desired selectivity, yield, and environmental considerations. The two principal strategies involve either the intramolecular rearrangement of an ether precursor or the intermolecular reaction between phenol (B47542) and a benzylating agent.

Catalytic Rearrangement Reactions of Benzyl (B1604629) Phenyl Ether

The rearrangement of benzyl phenyl ether to its corresponding phenolic isomers, o-benzylphenol and p-benzylphenol, is a classic example of an intramolecular electrophilic aromatic substitution, analogous to the Fries rearrangement. This reaction involves the migration of the benzyl group from the phenolic oxygen to the carbon atoms of the aromatic ring. The process is typically catalyzed by acids, which facilitate the cleavage of the ether linkage to form an electrophilic benzyl species that subsequently attacks the phenol ring. The ortho- to para-product ratio is a critical aspect of this methodology and can be influenced by the choice of catalyst and reaction conditions.

Montmorillonite (B579905) clays (B1170129) have emerged as effective, heterogeneous, and environmentally benign catalysts for various organic transformations, including rearrangement reactions. jocpr.com These layered aluminosilicates possess both Brønsted and Lewis acid sites, which are crucial for their catalytic activity. jocpr.com While direct studies on the montmorillonite-catalyzed rearrangement of benzyl phenyl ether are not extensively detailed, analogous reactions provide strong evidence for its feasibility. For instance, the montmorillonite K10 clay-catalyzed jocpr.comwikipedia.org shift reaction of allyl phenyl ether shows a significant enhancement in the reaction rate, indicating the utility of this catalyst for similar migrations. jocpr.com The acidic nature of the clay facilitates the reaction under mild conditions, and its solid nature allows for simple work-up procedures involving filtration to remove the catalyst. jocpr.com

It is important to distinguish this rearrangement from other clay-catalyzed reactions involving benzyl phenyl ether. For example, studies using nickel-molybdenum (B8610338) (NiMo) pillared clay catalysts have focused on the hydrogenolysis of benzyl phenyl ether, which cleaves the C-O bond to produce toluene (B28343) and phenol rather than the rearranged benzylphenol isomers. mdpi.com

Table 1: Clay-Catalyzed Reactions of Aryl Ethers

| Substrate | Catalyst | Reaction Type | Key Findings |

|---|---|---|---|

| Allyl phenyl ether | Montmorillonite K10 | jocpr.comwikipedia.org Shift Rearrangement | Significant rate enhancement observed. jocpr.com |

| Aryl allyl ethers | Montmorillonite (H+) | Isomerization/Rearrangement | Migration of the allyl group to the ortho position. ias.ac.in |

| Benzyl phenyl ether | NiMo-Pillared Clay | Hydrogenolysis (Cleavage) | Products are toluene and phenol, not benzylphenol. mdpi.com |

A variety of other acid catalysts have been successfully employed to promote the rearrangement of benzyl phenyl ether to o-benzylphenol. These catalysts range from solid acids to soluble Lewis and Brønsted acids.

Activated Alumina: This solid acid catalyst has been shown to effectively facilitate the rearrangement in the liquid phase at temperatures between 125°C and 450°C. jocpr.com The process demonstrates good selectivity towards the formation of o-benzylphenol, with one study reporting a selectivity of 62%. jocpr.com

Polyphosphoric Acid (PPA): PPA has been systematically investigated as a catalyst for this rearrangement. It effectively promotes the reaction, and the regioselectivity can be influenced by substituents on either the phenolic or benzyl moiety of the ether. ias.ac.in

Lewis Acids: Strong Lewis acids such as aluminum bromide (AlBr₃) are potent catalysts for this reaction, leading to rapid conversion. unt.edu The reaction in 1,2,4-trichlorobenzene (B33124) as a solvent shows a high preference for the ortho product, with an ortho:para ratio of approximately 11. unt.edu

Protic Acids: Strong protic acids can also be used. For instance, camphorsulfonic acid in warm fluorobenzene (B45895) has been shown to facilitate the ortho rearrangement of substituted benzyl ethers.

The choice of solvent can also play a significant role in the product distribution. In nitrobenzene, the ortho:para ratio for the AlBr₃-catalyzed rearrangement was found to be approximately 4.7, lower than in less polar solvents, suggesting that solvent polarity can influence the selectivity. unt.edu

Benzylation of Phenol Derivatives

Direct benzylation of phenol is another major route to synthesize benzylphenols. This reaction is a type of Friedel-Crafts alkylation where phenol reacts with a benzylating agent, such as benzyl alcohol or benzyl chloride, in the presence of a catalyst. A significant challenge in this approach is controlling the regioselectivity, as the reaction can yield o-benzylphenol, p-benzylphenol, and dibenzylated products. jocpr.com

Achieving high selectivity for the ortho position is often difficult because the para position is sterically more accessible and often thermodynamically favored. Traditional methods using strong acid catalysts like aluminum chloride or sulfuric acid often produce substantial amounts of the p-benzylphenol isomer. jocpr.com To overcome this, several strategies have been developed to direct the benzylation specifically to the ortho position.

One effective method involves the use of directing groups. For example, phenols can be reacted with an aldehyde and phenylboronic acid to form a 1,3,2-benzodioxaborin intermediate. This cyclic intermediate effectively blocks the hydroxyl group and positions the ortho-hydrogens for substitution. Subsequent reaction of the dioxaborin can lead to the corresponding ortho-alkylated phenol with high specificity. Modern catalytic methods focusing on C-H bond functionalization have also provided pathways for highly ortho-selective alkylations of phenols. These advanced strategies often involve transition metal catalysts that coordinate with the phenolic hydroxyl group to direct the electrophilic attack to the adjacent C-H bond.

Zeolites are crystalline microporous aluminosilicates that function as highly effective solid acid catalysts. Their well-defined pore structures can impart shape selectivity, influencing the regioselectivity of reactions occurring within their channels. Zeolites, such as H-beta, have been successfully used to catalyze the benzylation of arenes with benzyl alcohol.

In the context of phenol alkylation, both Brønsted and Lewis acid sites within the zeolite are active species. The reaction mechanism typically involves the protonation of the benzylating agent (e.g., benzyl alcohol) at a Brønsted acid site, followed by the loss of water to form a benzyl carbenium ion. This electrophile then attacks the phenol ring. The constrained environment within the zeolite pores can favor the formation of the less bulky ortho isomer over the para isomer. Studies on the alkylation of phenol with other alcohols, such as cyclohexanol, within zeolite H-BEA have shown that the ratio of ortho to para products is influenced by the reaction kinetics and the reversible formation of ether intermediates.

The catalytic performance of zeolites is dependent on several factors, including the Si/Al ratio, which determines the acid site density, and the specific zeolite topology.

Table 2: Zeolite-Catalyzed Alkylation of Phenols

| Catalyst | Reactants | Key Findings |

|---|---|---|

| Hierarchical H-beta Zeolite | Benzene (B151609), Benzyl Alcohol | High conversion of benzyl alcohol (98%) with high selectivity for diphenylmethane (B89790). |

| Zr-containing Beta Zeolite | Phenol, tert-Butanol | Both Brønsted and Lewis acid sites are active; produces 4-tert-butylphenol (B1678320) and 2,4-di-tert-butylphenol. |

| Zeolite H-BEA | Phenol, Cyclohexanol | O-alkylation is kinetically favored and reversible; C-alkylation occurs via a carbenium ion. |

Formation of Potassium o-Benzylphenolate from o-Benzylphenol

The synthesis of this compound is achieved through the deprotonation of its precursor, o-benzylphenol. This acid-base reaction involves the removal of the acidic phenolic proton from o-benzylphenol by a suitable potassium-containing base, resulting in the formation of the corresponding potassium salt.

Deprotonation Methodologies utilizing Potassium Bases (e.g., Potassium Hydroxide)

The most common and straightforward method for the synthesis of this compound is the reaction of o-benzylphenol with a strong potassium base, such as potassium hydroxide (B78521) (KOH). In this reaction, the hydroxide ion (OH⁻) from KOH acts as a Brønsted-Lowry base, accepting the acidic proton (H⁺) from the hydroxyl group of o-benzylphenol. This results in the formation of the o-benzylphenolate anion and water as a byproduct.

The reaction can be represented as follows:

o-C₆H₅CH₂C₆H₄OH + KOH → o-C₆H₅CH₂C₆H₄OK + H₂O

The efficiency of this deprotonation is high due to the significant difference in acidity between the phenolic proton of o-benzylphenol (with an estimated pKa of around 10.39) and the conjugate acid of the hydroxide ion, water (pKa ≈ 15.7). This favorable acidity difference drives the equilibrium of the reaction towards the formation of the this compound salt.

Other potassium bases, such as potassium tert-butoxide (t-BuOK), can also be employed for this deprotonation. Potassium tert-butoxide is a stronger base than potassium hydroxide and is often used in non-aqueous solvents to ensure complete deprotonation. thieme-connect.de

Solvent System Considerations in Anion Formation

The choice of solvent is a critical parameter in the formation of the o-benzylphenolate anion, as it can significantly influence the reaction rate, yield, and the ease of product isolation. The solvent's polarity, boiling point, and its ability to dissolve the reactants and products are all important factors to consider.

Polar protic solvents, such as ethanol (B145695) or methanol (B129727), can be used for the reaction between o-benzylphenol and potassium hydroxide. These solvents are effective at dissolving both the phenolic precursor and the inorganic base. google.com However, the presence of water, either as a solvent or as a byproduct of the reaction with KOH, can lead to hydrolysis of the resulting phenoxide, potentially reducing the yield of the anhydrous salt. google.com

Aprotic polar solvents, like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are also suitable for this reaction, particularly when using a base like potassium tert-butoxide. These solvents facilitate the dissolution of the reactants while avoiding the issue of phenoxide hydrolysis.

In some methodologies, a non-polar solvent in which the potassium phenoxide is insoluble is intentionally chosen. google.com For instance, reacting o-benzylphenol with a potassium base in a hydrocarbon solvent like toluene can lead to the precipitation of this compound as it is formed. This can be an effective method for product isolation.

The following table summarizes the characteristics of potential solvent systems for the formation of this compound:

| Solvent System | Reactant Solubility | Product Solubility | Considerations |

| Polar Protic (e.g., Ethanol) | High for o-benzylphenol and KOH | Generally Soluble | Can facilitate the reaction but may lead to hydrolysis of the product. |

| Aprotic Polar (e.g., THF) | Good for o-benzylphenol and potassium bases | Variable | Avoids hydrolysis; suitable for strong bases like t-BuOK. |

| Non-Polar (e.g., Toluene) | Good for o-benzylphenol | Low to Insoluble | Facilitates product precipitation and isolation. |

Advanced Techniques for Product Isolation and Purity Enhancement

Following the formation of this compound, several techniques can be employed to isolate the product and enhance its purity. The choice of method often depends on the solvent system used during the synthesis.

If the reaction is conducted in a solvent where the product precipitates, filtration is the primary method of isolation. The solid this compound can be collected by vacuum filtration, followed by washing with a non-polar solvent to remove any unreacted starting material or soluble impurities. The collected solid should then be dried under vacuum to remove residual solvent. wikipedia.org

For reactions where the product remains in solution, crystallization is a key purification technique. This can be achieved by cooling the reaction mixture or by adding an anti-solvent. An anti-solvent is a liquid in which the desired product is insoluble, and its addition to the reaction mixture induces precipitation. mdpi.com For instance, if the reaction is carried out in a polar solvent, the addition of a non-polar solvent can cause the this compound to crystallize.

Recrystallization can be performed to further purify the isolated product. This involves dissolving the crude this compound in a minimum amount of a suitable hot solvent in which it is soluble, followed by slow cooling to allow for the formation of well-defined crystals. Impurities will ideally remain in the mother liquor. wikipedia.org The selection of an appropriate recrystallization solvent or solvent mixture is crucial for obtaining a high-purity product.

For obtaining a substantially anhydrous product, azeotropic distillation can be employed. This technique involves the use of a solvent, such as toluene, that forms an azeotrope with water. By distilling this mixture, the water of reaction can be effectively removed, driving the equilibrium towards the formation of the anhydrous potassium salt. google.com

Chemical Reactivity and Mechanistic Investigations of Potassium O Benzylphenolate

Nucleophilic Characteristics and Reactivity Profiles

Potassium o-benzylphenolate, as the potassium salt of o-benzylphenol, is an anionic nucleophile. The negative charge is primarily localized on the phenoxide oxygen, making it a potent site for nucleophilic attack. The presence of the benzyl (B1604629) group in the ortho position can introduce steric and electronic effects that may modulate its reactivity compared to simpler phenoxides.

Nucleophilic Substitution Reactions with Various Substrates

The phenoxide oxygen of this compound is expected to readily participate in nucleophilic substitution reactions with a variety of electrophilic substrates.

The most characteristic reaction of this compound is the alkylation of the phenoxide oxygen, leading to the formation of an ether. This is a classic Williamson ether synthesis. The reaction proceeds by the attack of the phenoxide on an alkyl halide or other suitable alkylating agent.

Table 1: Representative Alkylation Reactions of this compound

| Alkylating Agent | Product | Reaction Type |

|---|---|---|

| Methyl Iodide | 2-Benzyl-1-methoxybenzene | SN2 |

| Ethyl Bromide | 2-Benzyl-1-ethoxybenzene | SN2 |

Beyond simple alkyl halides, this compound is expected to react with other electrophilic carbon centers. For instance, it can react with acyl chlorides or anhydrides to form esters, and with epoxides to yield β-hydroxy ethers after a ring-opening reaction. The reactivity would be influenced by the nature of the electrophile and the reaction conditions.

Phenoxides are ambident nucleophiles, meaning they possess two nucleophilic sites: the oxygen and the activated carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored under kinetic control, C-alkylation can occur under certain conditions, such as with specific solvents or counterions that can influence the charge distribution. In the case of this compound, the existing ortho-benzyl group would likely sterically hinder C-alkylation at that position, potentially favoring O-alkylation or C-alkylation at the para-position.

Stereoselectivity would become a factor if the electrophile contains a chiral center. In a typical SN2 reaction, the nucleophilic attack of the phenoxide would proceed with inversion of stereochemistry at the electrophilic carbon.

Role in SN1 and SN2 Reaction Pathways

The participation of this compound in SN1 or SN2 reactions is dictated by the nature of the electrophilic substrate.

SN2 Pathway : With primary and less hindered secondary alkyl halides, the reaction is expected to proceed via a concerted SN2 mechanism. The strong nucleophilicity of the phenoxide anion favors this pathway.

SN1 Pathway : With tertiary alkyl halides or substrates that can form a stable carbocation, an SN1 pathway may become competitive. However, the strong basicity of the phenoxide could also lead to elimination (E1) reactions as a significant side-reaction.

Oxidative Transformations and Radical Chemistry

The phenolic moiety of this compound is susceptible to oxidation. One-electron oxidation can generate a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the aromatic ring.

The subsequent fate of this phenoxy radical can involve several pathways, including:

Dimerization : Two phenoxy radicals can couple to form C-C or C-O linked dimers. The regioselectivity of this coupling would be influenced by the steric hindrance of the benzyl group.

Radical Scavenging : The radical can be trapped by other radical species or radical scavengers present in the reaction mixture.

Further Oxidation : Under stronger oxidizing conditions, further oxidation of the aromatic ring can occur, potentially leading to quinone-type structures or ring-opening.

Detailed studies on the specific oxidative transformations and radical chemistry of this compound are not prominent in the available literature.

Pathways Involving Oxidation of Phenolate (B1203915) Species

The oxidation of phenolate species can proceed through several mechanisms, often involving electron transfer processes to generate phenoxyl radicals. While specific studies on this compound are not prevalent, the reactivity of similar phenolates, such as potassium flavonolate, provides insight into potential oxidative pathways. The oxygenation of potassium flavonolate in dimethylformamide (DMF) results in the formation of potassium O-benzoylsalicylate and carbon monoxide, with kinetic studies suggesting a rate law dependent on both the flavonolate and oxygen concentrations. This reaction is believed to proceed via a single electron transfer (SET) from the flavonolate to dioxygen, forming a flavonoxyl radical. researchgate.net

Electron-releasing groups on the aromatic ring have been shown to accelerate the rate of oxygenation, which is consistent with a mechanism initiated by electron transfer. researchgate.net This principle suggests that the benzyl group in this compound, being weakly electron-donating, would likely facilitate oxidation compared to unsubstituted potassium phenoxide.

The general reactivity of potassium salts, such as potassium thiophenolate, further illustrates the susceptibility of such compounds to oxidation. Potassium thiophenolate can be oxidized to form thiophenol or diphenyl sulfide, highlighting the reactive nature of the potassium salt of an aromatic thiol.

Mechanistic Studies of Radical Intermediates (by analogy to p-benzylphenol)

Should the oxidation of this compound proceed via a one-electron oxidation, a benzylphenoxyl radical would be formed. The subsequent reactivity of this radical intermediate is crucial in determining the final products. By analogy to studies on benzyl radicals, these intermediates are not expected to decompose through direct bond breakage. Instead, they may undergo isomerization reactions. researchgate.net For instance, the benzyl radical itself can isomerize to form fulvenallene. researchgate.net

The self-reaction of benzyl radicals is known to produce a variety of products, including diphenylmethane (B89790) and fluorene, through cyclization pathways. researchgate.net Furthermore, the presence of other radical species can lead to the formation of more complex structures, such as polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and anthracene. researchgate.net Recent research has also demonstrated a cobalt-tuned π-π stacking paradigm for selective C(sp3)-C(sp3) radical coupling of benzyl radicals, allowing for the formation of various alkyl scaffolds. chemrxiv.org

The environment surrounding the radical intermediate also plays a significant role. Solvation effects, for instance, can influence the electronic structure and reactivity of benzyl radicals. researchgate.net Studies on benzyl radical clusters with various non-polar molecules have shown small redshifts in electronic transition regions, indicating an interaction between the radical and its local environment. researchgate.net

Protonation and Derivatization Reactivity

This compound, as the potassium salt of o-benzylphenol, is a strong base. The phenoxide ion can readily accept a proton from a suitable acid to regenerate the parent phenol (B47542), o-benzylphenol. This fundamental reaction is a common characteristic of phenoxides.

The nucleophilic nature of the phenoxide oxygen makes this compound a versatile reagent in organic synthesis for derivatization reactions. It can participate in Williamson ether synthesis, reacting with alkyl halides to form o-benzylphenyl ethers. Additionally, it can undergo acylation reactions with acyl halides or anhydrides to produce the corresponding esters. These reactions are analogous to the well-established reactivity of potassium phenoxide, which is widely used in the preparation of various phenolic compounds through alkylation and acylation. cymitquimica.com

Stability and Decomposition Mechanisms under Varying Conditions

The stability of this compound is influenced by factors such as moisture, air, and temperature. As a potassium salt, it is expected to be a solid that is sensitive to moisture. nih.gov Exposure to water can lead to hydrolysis, protonating the phenoxide to form o-benzylphenol and potassium hydroxide (B78521). libretexts.org

Furthermore, the compound is susceptible to oxidation upon exposure to air, a characteristic shared by many alkali metal salts. nih.govlibretexts.org This can lead to the formation of colored impurities over time. For this reason, it is typically stored under an inert atmosphere.

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Despite a comprehensive search of scientific databases and scholarly articles, there is insufficient specific research available on the chemical compound "this compound" to generate a detailed and scientifically accurate article adhering to the requested outline. Extensive searches for the compound and its applications—both as a reagent and a catalyst in the specific contexts of stereoselective and regioselective synthesis, as well as in homogeneous and heterogeneous catalysis with a green chemistry focus—did not yield the detailed research findings necessary to fulfill the user's request.

The conducted searches included direct queries for "this compound" and broader searches for reactions involving o-benzylphenol in the presence of potassium bases (which would form the target compound in situ), as well as the use of o-benzylphenoxide as a ligand in catalysis. While general information on related topics such as stereoselective synthesis with other potassium alkoxides, carbon-carbon and carbon-heteroatom bond formation, and principles of catalysis is abundant, specific examples, data, and detailed research findings directly involving this compound are not present in the accessible scientific literature.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for the catalytic and reagent applications of this compound in advanced organic synthesis. Any attempt to do so would require speculation and generalization from unrelated systems, which would not meet the required standards of scientific accuracy and specificity.

Catalytic and Reagent Applications in Advanced Organic Synthesis

Utilization as a Catalyst or Co-Catalyst

Green Chemistry Aspects of Catalytic Applications

Catalyst Recyclability and Reusability

The economic and environmental viability of a catalytic process is significantly enhanced by the ability to recycle and reuse the catalyst over multiple cycles without a significant loss of activity. While specific studies on the recyclability of potassium o-benzylphenolate are not extensively documented in publicly available literature, the recyclability of related potassium-based catalysts has been demonstrated in various applications. This suggests a potential for developing recyclable systems involving this compound.

For instance, potassium oxide supported on silica (B1680970) (K₂O/SiO₂) has been investigated as a catalyst and has shown good performance in reusability and regenerability tests. In one study, after five consecutive runs, a drop in pyrolysis oil yield of approximately 19.3% to 22.4% was observed. Following regeneration, the diesel yield only dropped by about 11.20% to 13.23%, indicating the catalyst's potential for repeated use. researchgate.net

In a different application, a complex of a polydentate ligand with potassium silanolate was used for the solvent-free depolymerization of silicones. This catalytic system demonstrated excellent recyclability, maintaining high yields of cyclic siloxanes (97%) over five runs. researchgate.net The ability to reuse the catalyst is a key feature of this green chemical recycling process. researchgate.net

Table 1: Recyclability of a K₂O/SiO₂ Catalyst in Deoxygenation

| Cycle | Pyrolysis Oil Yield (%) | Diesel Yield (%) |

| 1 | 85.0 | 65.0 |

| 2 | 78.5 | 61.2 |

| 3 | 72.3 | 58.5 |

| 4 | 68.4 | 56.1 |

| 5 | 65.7 | 54.3 |

| After Regeneration | 75.5 | 57.7 |

Solvent-Free or Environmentally Benign Reaction Media

The principles of green chemistry encourage the use of reaction conditions that minimize or eliminate the use of hazardous solvents. This compound, as a potassium alkoxide derivative, has the potential to be utilized in solvent-free or environmentally benign reaction media, aligning with these principles.

Potassium alkoxides, such as potassium methoxide (B1231860), are widely used as catalysts in the production of biodiesel, a renewable and greener alternative to petroleum-based diesel. wikipedia.org The transesterification process for biodiesel production can be optimized to use minimal solvent, contributing to its environmental benefits. wikipedia.org Furthermore, potassium alkoxide catalysts have been synthesized from potassium hydroxide (B78521) and glycerol, a byproduct of biodiesel production, showcasing a sustainable and green approach to catalyst preparation. researchgate.net

In another example of green chemistry, a potassium silanolate complex has been effectively used for the solvent-free depolymerization of linear polydimethylsiloxanes. researchgate.net This process allows for the chemical recycling of silicones into valuable cyclic monomers without the need for volatile organic solvents, thus reducing the environmental impact. researchgate.net

The use of potassium metabisulfite (B1197395) in an electrochemical multi-component reaction with alkenes and alcohols represents another innovative and green approach to synthesizing sulfonate esters without the need for transition-metal catalysts and under mild conditions. rsc.org While not directly involving this compound, these examples highlight the broader utility of potassium salts in promoting environmentally friendly chemical transformations.

The development of solvent-free reaction conditions is a significant area of research in green chemistry. The ability of this compound to act as a potent nucleophile or base could potentially be harnessed in solid-state reactions or under neat conditions, thereby eliminating the need for solvents and simplifying product purification.

Table 2: Examples of Potassium-Based Catalysts in Environmentally Benign Reactions

| Catalyst/Reagent | Reaction | Environmental Benefit |

| Potassium Methoxide | Transesterification for Biodiesel Production | Use of renewable feedstock, potential for minimal solvent use. wikipedia.org |

| Potassium Glyceroxide | Biodiesel Production | Catalyst synthesized from a byproduct of the main reaction. researchgate.net |

| [Polydentate ligand–potassium silanolate] complex | Depolymerization of Silicones | Solvent-free conditions. researchgate.net |

| Potassium Metabisulfite | Synthesis of Sulfonate Esters | Electrochemical, transition-metal-free. rsc.org |

Precursor Role in Polymerization Processes (e.g., Initiator or Monomer)

Potassium alkoxides and related compounds have been extensively studied and utilized as initiators in anionic ring-opening polymerization (ROP) of various cyclic monomers. This suggests a strong potential for this compound to act as an effective initiator for the synthesis of a variety of polymers.

In the context of ROP, potassium-based complexes have been shown to be highly active catalysts for the polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. nih.gov These polymerizations can proceed rapidly, and the mechanism can be influenced by the presence of a co-initiator like benzyl (B1604629) alcohol. nih.govmdpi.com In the absence of a co-initiator, an unusual anionic mechanism involving monomer deprotonation by the potassium complex has been observed. nih.govmdpi.com

Potassium salts, activated by crown ethers, have also been employed as active initiators for the anionic polymerization of isobutylene (B52900) oxide. researchgate.net Various potassium alkoxides, including potassium methoxide (CH₃OK), potassium isopropoxide (i-PrOK), and potassium tert-butoxide (t-BuOK), have been shown to initiate this polymerization. researchgate.net The mechanism of initiation can involve both the ring-opening of the oxirane and the deprotonation of the monomer. researchgate.net

The choice of initiator can significantly influence the properties of the resulting polymer. For instance, in the anionic polymerization of β-lactones initiated by potassium alkoxides, the nature of the alkoxide can affect the stereochemistry of the polymer.

While there is no specific mention in the searched literature of this compound being used as a monomer itself, its structure contains a benzyl and a phenolate (B1203915) group, which could potentially be functionalized to act as a monomer in certain polymerization reactions. However, its primary and more direct role in polymerization is likely to be that of an initiator.

Table 3: Potassium-Based Initiators in Ring-Opening Polymerization

| Initiator System | Monomer | Resulting Polymer |

| Potassium-based oximate complexes | L-Lactide | Polylactic Acid (PLA) nih.gov |

| Potassium alkoxides (e.g., CH₃OK, i-PrOK, t-BuOK) with 18-crown-6 (B118740) | Isobutylene Oxide | Poly(isobutylene oxide) researchgate.net |

| Potassium Amidate Complexes | rac-Lactide | Polylactic Acid (PLA) mdpi.com |

| Potassium Alkoxides | β-Lactones | Poly(β-hydroxyalkanoate)s |

Supramolecular Chemistry and Host Guest Interactions Involving Potassium O Benzylphenolate

Ion Recognition and Complexation with Crown Ethers and Other Ligands

Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "host" molecule with a "guest" molecule or ion. sid.irmuk.ac.ir Crown ethers, discovered by Charles J. Pedersen, are a class of macrocyclic polyethers that act as exceptional hosts for specific cations, including the potassium ion. thecatalyst.orgnih.gov The size of the crown ether's cavity is a crucial determinant of its binding selectivity. muk.ac.ir For the potassium ion (ionic radius ≈ 1.38 Å), 18-crown-6 (B118740), with a cavity diameter of 2.6–3.2 Å, provides an optimal size match, leading to the formation of stable complexes. muk.ac.ir This "size-fit" concept is a fundamental principle in the design of synthetic receptors. rsc.org

The complexation involves the coordination of the positively charged potassium ion with the lone pairs of electrons on the oxygen atoms that line the interior of the crown ether ring. thecatalyst.org This interaction sequesters the cation within the host's cavity, while the exterior of the crown ether remains hydrophobic, allowing the entire complex to be soluble in nonpolar organic solvents. sid.irmuk.ac.ir

The formation of a complex between a potassium ion and a host molecule like a crown ether is an equilibrium process characterized by thermodynamic and kinetic parameters. The stability of the complex is quantified by the association constant (Kₐ), which is related to the Gibbs free energy change (ΔG) of the reaction.

The binding process is driven by a combination of enthalpic (ΔH) and entropic (ΔS) factors. The complexation of alkali metal ions with crown ethers is typically an enthalpy-driven process. rsc.org The favorable enthalpic contribution arises from the strong ion-dipole interactions between the potassium cation and the electronegative oxygen atoms of the crown ether. This process, however, is often opposed by a negative entropy change. The loss of entropy results from the increased order as the free cation and the flexible crown ether associate to form a more rigid, structured complex. Desolvation of the cation before it enters the host's cavity is also a critical, and often energy-intensive, step in the complexation process. researchgate.net

The kinetics of complexation, described by the Eigen-Winkler mechanism, involves a stepwise process where the solvent shell around the cation is gradually replaced by the donor atoms of the macrocycle. researchgate.net The rate-determining step can be either the partial desolvation of the ion or the conformational rearrangement of the ligand required to encapsulate the guest. researchgate.net For flexible macrocycles like 18-crown-6, conformational changes are necessary to optimize the coordination geometry around the potassium ion.

Below is a table summarizing typical thermodynamic data for the complexation of potassium ions with 18-crown-6 in methanol (B129727), a common solvent for such studies.

| Thermodynamic Parameter | Value for K⁺ with 18-Crown-6 in Methanol |

| Log Kₐ | 6.06 |

| ΔG (kJ/mol) | -34.6 |

| ΔH (kJ/mol) | -61.1 |

| TΔS (kJ/mol) | -26.5 |

Note: Data is generalized from studies of K⁺ complexation and is not specific to experiments using potassium o-benzylphenolate as the salt.

Molecular simulations have been employed to investigate the kinetics and thermodynamics of K⁺ binding to 18-crown-6, providing insights into the association rate constants and the free energy landscape of the binding process. acs.org

While host-guest chemistry often focuses on the interaction between the host and the cation, the associated anion can significantly influence the stability and kinetics of the complexation equilibrium. pku.edu.cn The role of the anion is multifaceted and can involve direct ion pairing with the complexed cation, competition for the cation, and effects on the solvation environment. acs.org

For this compound, the anion is relatively large, organic, and possesses a delocalized charge. Several factors related to the o-benzylphenolate anion would be expected to influence the complexation of the K⁺ ion:

Studies on other potassium salts have shown that the nature of the anion can alter the measured stability constants of crown ether complexes. pku.edu.cn For instance, the stability of K⁺ complexes with 18-crown-6 in aqueous solution was found to vary depending on the counter-ion (e.g., NO₃⁻, Br⁻, Cl⁻). pku.edu.cn It is therefore expected that the specific properties of the o-benzylphenolate anion would modulate the binding thermodynamics of the potassium cation with crown ethers and other ligands.

Self-Assembly Processes and Molecular Architectures

Self-assembly is the autonomous organization of components into structurally well-defined aggregates driven by non-covalent interactions. beilstein-journals.org While specific studies on the self-assembly of this compound are not widely documented, the structural features of the compound suggest a potential for such processes. The molecule consists of a hard cation (K⁺) and a soft, bulky anion with aromatic character. This combination can lead to the formation of hierarchical structures in solution or in the solid state.

Potential modes of self-assembly for this compound could include:

Aromatic Stacking: The phenyl and benzyl (B1604629) groups of the anion provide platforms for π-π stacking interactions. These interactions could drive the aggregation of the o-benzylphenolate anions, with the potassium ions situated between the anionic layers to balance the charge.

Ion-Pair Motifs: The electrostatic interactions between the potassium cations and the phenolate (B1203915) oxygen atoms would be the primary driving force for the formation of initial ion-pair aggregates. The specific geometry of these aggregates would be influenced by the steric demands of the benzyl group.

Design of Synthetic Receptors and Molecular Recognition Systems

The development of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. wesleyan.edu The design of a receptor for a specific target, such as this compound, would require consideration of recognition sites for both the cation and the anion.

Cation Recognition: As discussed, macrocyclic polyethers like crown ethers and cryptands are well-established motifs for K⁺ recognition, based on the principle of size complementarity. rsc.orgnih.gov A synthetic receptor would likely incorporate an 18-crown-6 or a similar macrocyclic unit to provide a pre-organized cavity with oxygen donor atoms for binding the potassium ion. rsc.org

Anion Recognition: Recognizing the o-benzylphenolate anion is more challenging due to its size, shape, and delocalized charge. A receptor for this anion would need to incorporate functionalities capable of interacting with its specific features. This might include:

A hydrophobic pocket or cleft to accommodate the benzyl and phenyl groups through van der Waals interactions or hydrophobic effects.

Hydrogen bond donors (e.g., urea, amide groups) positioned to interact with the phenolate oxygen.

Aromatic panels designed to engage in π-π stacking with the aromatic rings of the anion.

Ion-Pair Recognition: The most sophisticated receptors would be designed to bind the entire ion pair simultaneously. This requires the integration of both a cation-binding site and an anion-binding site within a single molecular framework. The spatial arrangement of these sites must be complementary to the geometry of the this compound ion pair.

The development of such receptors has applications in areas like ion sensing, extraction, and transport. For instance, functionalized crown ethers have been incorporated into systems for sensing alkali metal ions and for creating ion channels. nih.govnewswise.com DNA-based nanostructures have also been engineered to act as membrane receptors whose assembly and activity are controlled by specific cations like K⁺. acs.orgacs.org These advanced systems demonstrate the potential for creating highly specific molecular recognition platforms based on the foundational principles of host-guest chemistry.

Advanced Spectroscopic and Computational Investigations

High-Resolution Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques are fundamental in elucidating the structure of potassium o-benzylphenolate and monitoring its formation and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

NMR spectroscopy would be a primary tool for the structural confirmation of this compound and for real-time reaction monitoring. In the formation of the phenolate (B1203915) from o-benzylphenol, ¹H NMR spectroscopy would track the disappearance of the phenolic proton signal, typically a broad singlet, confirming deprotonation. Shifts in the aromatic proton signals of both the phenyl and benzyl (B1604629) rings would provide evidence of the change in the electronic environment upon formation of the potassium salt.

Furthermore, ¹³C NMR would show a characteristic upfield or downfield shift of the carbon atom bonded to the oxygen upon phenolate formation, providing further structural confirmation. While spectral data for the parent compound, o-benzylphenol, is available, specific chemical shift assignments for its potassium salt are not documented in readily accessible literature. nih.gov Online reaction monitoring using NMR could provide kinetic data on reactions involving this compound, identifying reaction endpoints and the formation of any intermediates or byproducts. magritek.commagritek.comresearchgate.netrsc.orgbeilstein-journals.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is illustrative and not based on reported experimental data.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl CH₂ | ~4.0 | ~40 |

| Aromatic C-H (benzyl ring) | 7.2-7.4 | 125-130 |

| Aromatic C-H (phenyl ring) | 6.5-7.2 | 115-140 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, offering insights into bonding and intermolecular interactions. For this compound, FT-IR spectroscopy would be particularly sensitive to the C-O stretching vibration, which would differ significantly from that of the parent phenol (B47542). The absence of the broad O-H stretching band, typically seen around 3200-3600 cm⁻¹ in o-benzylphenol, would be a clear indicator of phenolate formation. mdpi.comrruff.info

Table 2: Expected Key Vibrational Bands for this compound This table is based on general principles of vibrational spectroscopy and is not from experimental data.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | FT-IR, Raman |

| C=C aromatic stretch | 1400-1600 | FT-IR, Raman |

Mass Spectrometry Techniques (e.g., HPLC-MS/MS) for Reaction Product Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and structure of compounds. For the analysis of reactions involving this compound, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) would be invaluable. This method would allow for the separation of reaction components followed by their identification based on their mass-to-charge ratio (m/z).

The mass spectrum of the o-benzylphenolate anion would show a parent ion peak corresponding to its molecular weight. Fragmentation patterns observed in MS/MS experiments could help to confirm the structure by showing characteristic losses of fragments. While the mass spectrum of o-benzylphenol is known, nih.gov detailed mass spectrometric analysis of its potassium salt and its behavior in reaction mixtures is not specifically reported.

Quantum Chemical and Computational Modeling

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for predicting the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which could then be compared with experimental FT-IR and Raman spectra if they were available. Analysis of the molecular orbitals (HOMO and LUMO) would help in predicting the reactivity of the phenolate. researchgate.net A computational study on the effect of anions on solvatochromism using TD-DFT has been reported, which provides a framework for how such studies could be applied to o-benzylphenolate. researchgate.net

Table 3: Potential Outputs from DFT Calculations on this compound This table lists theoretical parameters that could be obtained through DFT, not actual calculated values.

| Calculated Property | Potential Information Gained |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | Theoretical IR and Raman spectra for comparison |

| HOMO-LUMO Energies | Reactivity indices, electronic transition properties |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

Molecular mechanics and molecular dynamics (MD) simulations could be employed to study the conformational landscape of the o-benzylphenolate anion and its interactions with the potassium cation and solvent molecules. MD simulations, in particular, would provide a dynamic picture of the system, showing how the conformation of the benzyl group relative to the phenolate ring might change over time.

These simulations could also shed light on the solvation structure around the ion pair and provide insights into the mobility and aggregation state of this compound in solution. While there are studies on the deprotonation of phenol radical cations, specific MD simulations focused on this compound are not found in the reviewed literature.

Thermochemical Calculations of Reaction Pathways and Intermediates

Thermochemical calculations, typically employing Density Functional Theory (DFT), are essential for elucidating the intricate mechanisms of reactions involving species like this compound. These computational studies provide a molecular-level understanding of reaction energetics, helping to predict the most likely pathways and identify key intermediates and transition states.

The formation of this compound would likely proceed via a Williamson ether synthesis pathway, where a phenoxide anion acts as a nucleophile, attacking an alkyl halide. A primary competing reaction is C-alkylation, where the attack occurs at a carbon atom of the aromatic ring rather than the oxygen atom.

Illustrative Reaction Pathways:

O-Alkylation (Path A): The phenoxide oxygen attacks the benzylic carbon, leading to the formation of the ether product (o-benzylphenolate). This is typically an SN2 reaction.

C-Alkylation (Path B): The nucleophilic attack originates from the ortho- or para-carbon of the phenoxide ring, leading to a C-alkylated product. This pathway results in the formation of a keto tautomer, which then rearranges to the more stable phenol form.

Quantum mechanical calculations for analogous systems, such as the reaction of sodium β-naphthoxide with benzyl bromide, reveal the energy barriers associated with these competing pathways. The transition state for O-alkylation is often found to be lower in energy than that for C-alkylation, suggesting that the ether product is kinetically favored.

Below is an illustrative data table representing the kind of information that would be generated from such a computational study. The values are hypothetical and based on trends observed in similar systems.

| Parameter | O-Alkylation Pathway (Illustrative) | C-Alkylation Pathway (Illustrative) |

| Activation Energy (ΔG‡) | 20.5 kcal/mol | 24.8 kcal/mol |

| Reaction Energy (ΔG_rxn) | -15.2 kcal/mol | -12.9 kcal/mol |

| Key Intermediate | None (SN2) | Keto tautomer |

| Transition State Geometry | Trigonal bipyramidal at benzylic C | Wheland-type intermediate |

This interactive table contains hypothetical data for illustrative purposes.

These calculations would map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The relative energies of the transition states are critical in determining the product distribution (regioselectivity) under kinetic control.

Investigation of Solvent Effects and Ion Pairing in Reaction Mechanisms

The solvent environment and the nature of the cation-anion interaction (ion pairing) play a crucial role in the kinetics and selectivity of phenoxide alkylation reactions. Computational models are vital for understanding these effects, which are often subtle and difficult to probe experimentally.

Solvent Effects:

The choice of solvent can significantly alter reaction rates and the ratio of O- to C-alkylation products. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SN2 reactions. They effectively solvate the cation (K+) without strongly solvating the phenoxide anion, leaving its nucleophilicity intact.

In contrast, protic solvents like methanol (B129727) or ethanol (B145695) can form hydrogen bonds with the phenoxide oxygen. This solvation stabilizes the anion but also hinders its ability to act as a nucleophile, potentially slowing down the O-alkylation reaction and favoring the C-alkylation pathway.

Computational approaches, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk effects of the solvent. By calculating reaction profiles in different simulated solvents, researchers can predict how the solvent will influence the energy barriers and, consequently, the reaction outcome. For instance, studies on similar systems have shown that the preference for O-alkylation is higher in aprotic solvents compared to protic ones.

Ion Pairing:

In less polar solvents, the potassium cation and the o-benzylphenolate anion can exist as a tight ion pair (TIP) or a solvent-separated ion pair (SSIP). The degree of association has a profound impact on the nucleophilicity of the anion.

Tight Ion Pair (TIP): The potassium ion is closely associated with the phenoxide oxygen, sterically hindering it and reducing its nucleophilicity. This association can make the carbon atoms of the ring more accessible for attack, potentially increasing the yield of the C-alkylated product.

Solvent-Separated Ion Pair (SSIP): Solvent molecules insert between the cation and anion, leading to a "freer" and more reactive phenoxide. This scenario generally favors the more kinetically accessible O-alkylation pathway.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide detailed insights into the structure and energetics of these ion pairs and their influence on the transition states. The strength of the K+---O- interaction and its modulation by the solvent are key factors that would be investigated in a detailed computational study.

The table below summarizes the expected influence of different solvent and ion-pairing scenarios on the reaction.

| Condition | Expected Effect on O-Alkylation Rate | Expected Effect on O/C Ratio |

| Polar Aprotic Solvent (e.g., DMF) | High | High |

| Polar Protic Solvent (e.g., Methanol) | Moderate to Low | Lower |

| Nonpolar Solvent (e.g., Toluene) | Low | Variable (favors C-alkylation) |

| Tight Ion Pairing (TIP) | Decreased | Decreased |

| Solvent-Separated Ion Pair (SSIP) | Increased | Increased |

This interactive table presents generalized expected trends.

A thorough computational investigation would quantify these effects by calculating the energy barriers for both O- and C-alkylation pathways, considering the phenoxide as a free anion, a tight ion pair with K+, and a solvent-separated ion pair in various solvents.

Derivatives and Analogues of O Benzylphenolate in Academic Inquiry

Synthesis of Substituted Potassium o-benzylphenolate Derivatives

The synthesis of substituted this compound derivatives typically involves a two-step process: the synthesis of the substituted o-benzylphenol precursor, followed by deprotonation with a potassium base (e.g., potassium hydroxide (B78521) or potassium carbonate) to yield the target potassium salt. The key challenge lies in the regioselective introduction of functional groups onto either the benzyl (B1604629) or the phenolic moiety of the molecule.

Modifying the benzyl ring is often accomplished by using a substituted benzyl halide or benzyl alcohol in the initial synthesis of the o-benzylphenol precursor. This approach allows for the introduction of a wide range of functional groups prior to the formation of the core benzylphenol structure. For instance, halo-substituted derivatives can be prepared by reacting a phenol (B47542) with a corresponding halogenated benzyl chloride. arabjchem.org This pre-functionalization strategy ensures that the desired group is precisely located on the benzyl portion of the molecule.

Common synthetic routes include the Williamson ether synthesis to form a substituted benzyl phenyl ether, followed by a rearrangement, or direct Friedel-Crafts alkylation of phenol with a substituted benzylating agent. google.com

Direct functionalization of the phenolic ring of o-benzylphenol offers another avenue for creating derivatives. The existing hydroxyl and ortho-benzyl groups act as directing groups in electrophilic aromatic substitution reactions, guiding incoming electrophiles primarily to the para- and the available ortho-positions. rsc.org

Methodologies for Csp²–H functionalization of unprotected phenols are particularly effective for this purpose. rsc.orgresearchgate.net These modern synthetic techniques allow for the direct attachment of various functional groups without the need for protecting the hydroxyl group. For example, nitration can introduce a nitro group, while Friedel-Crafts acylation or alkylation can append acyl or alkyl chains, respectively. nih.gov Chloromethylation has also been employed to add chloromethyl groups to phenolic compounds, which can serve as versatile handles for further transformations. mdpi.com

Table 1: Synthetic Methodologies for Substituted o-Benzylphenol Derivatives

| Moiety Modified | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Benzyl Moiety | Friedel-Crafts Alkylation | Phenol, Substituted Benzyl Chloride, Lewis Acid (e.g., AlCl₃) | Substituent from Benzyl Chloride |

| Williamson Ether Synthesis / Rearrangement | Phenol, NaH; then Substituted Benzyl Halide; then Heat/Catalyst | Substituent from Benzyl Halide | |

| Phenolic Ring | Electrophilic Nitration | o-Benzylphenol, HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Friedel-Crafts Acylation | o-Benzylphenol, Acyl Chloride, Lewis Acid | Acyl (-COR) | |

| C-H Alkylation | o-Benzylphenol, Alkene/Alcohol, Acid Catalyst | Alkyl (-R) | |

| Chloromethylation | o-Benzylphenol, Formaldehyde, HCl | Chloromethyl (-CH₂Cl) |

Structure-Reactivity Relationships and Mechanistic Correlations of Analogues

The relationship between the structure of o-benzylphenolate analogues and their reactivity is a cornerstone of their academic study. The electronic properties of substituents on either the benzyl or phenolic ring can significantly alter the reactivity of the molecule. Structure-activity relationship (SAR) studies, often conducted on analogous compounds, provide a framework for understanding these effects. nih.govresearchgate.net

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halides (-Cl, -Br), decrease the electron density on the aromatic systems and the phenolate (B1203915) oxygen. This reduction in electron density makes the phenolate a weaker nucleophile. Conversely, electron-donating groups (EDGs), such as alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase electron density, enhancing the nucleophilicity of the phenolate oxygen and making the aromatic rings more susceptible to electrophilic attack.

These electronic effects can be quantitatively correlated using principles derived from Hammett plots, which relate reaction rates to the electronic character of substituents. rsc.org Mechanistic studies reveal that reactions involving the phenolate oxygen are highly sensitive to its nucleophilic strength, while reactions on the aromatic rings depend on their activation or deactivation by the substituents present.

Table 2: Predicted Effects of Substituents on the Reactivity of this compound

| Substituent Type | Position | Effect on Phenolate Nucleophilicity | Effect on Electrophilic Aromatic Substitution |

| Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) | Phenolic or Benzyl Ring | Increase | Increase (Activates Ring) |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) | Phenolic or Benzyl Ring | Decrease | Decrease (Deactivates Ring) |

Exploration of Polymeric or Oligomeric Derivatives

The potential for o-benzylphenol to act as a monomer for polymerization has been explored as a route to novel materials. Oxidative polymerization, a common method for polymerizing phenols, can be applied to o-benzylphenol. researchgate.netelsevierpure.com In such a process, phenolate units are coupled through oxidative processesto form a polymer with a poly(phenylene oxide) backbone.

The presence of the bulky ortho-benzyl group would be expected to influence the polymerization process and the properties of the resulting polymer. Steric hindrance from the benzyl groups might affect the regioselectivity of the coupling and the final polymer's morphology, potentially leading to amorphous materials with altered solubility and thermal characteristics compared to polymers derived from unsubstituted phenol. The synthesis of well-defined oligomers, containing a specific number of o-benzylphenol units, is also an area of interest, potentially achievable through stepwise coupling strategies. google.com

Water-Soluble Derivatives and Their Behavior

The parent o-benzylphenol is practically insoluble in water. To enhance its utility in aqueous systems, water-soluble derivatives have been developed. The primary strategy for imparting water solubility is the introduction of highly polar functional groups, most commonly sulfonic acid (-SO₃H) groups.

Sulfonation of the aromatic rings can be achieved by treating o-benzylphenol with a sulfonating agent, such as sulfuric acid. googleapis.com The reaction can introduce one or more sulfonate groups, and the resulting o-benzylphenol sulfonic acid can be neutralized with a base like potassium hydroxide to form a highly water-soluble this compound sulfonate salt. The ionic nature of the sulfonate group allows the molecule to readily dissolve in water. Another potential, though less commonly cited, method involves the attachment of polyethylene (B3416737) glycol (PEG) chains to the phenolic oxygen, a process known as PEGylation, which is a well-established technique for increasing the water solubility and hydrodynamic volume of molecules.

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of potassium o-benzylphenolate likely involves the straightforward acid-base reaction between o-benzylphenol and a potassium base such as potassium hydroxide (B78521) or potassium hydride. While effective, future research will likely focus on developing more sustainable and efficient synthetic routes.

Key areas for investigation include:

Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, could offer a greener alternative to traditional solution-phase synthesis. This approach can reduce waste, energy consumption, and the use of hazardous solvents.

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This methodology is particularly advantageous for scalable production.

Electrochemical Synthesis: Investigating the electrochemical generation of the o-benzylphenoxide anion from o-benzylphenol, followed by reaction with a potassium source, could provide a novel and controlled synthetic pathway.

| Synthetic Method | Potential Advantages | Research Focus |

| Mechanochemistry | Reduced solvent waste, energy efficiency | Optimization of milling parameters, scalability |

| Flow Chemistry | Precise process control, enhanced safety, scalability | Reactor design, optimization of residence time and temperature |

| Electrochemical Synthesis | High selectivity, mild reaction conditions | Electrode material selection, electrolyte optimization |

Integration into Advanced Materials Science (e.g., Smart Materials, Functional Polymers)

The ionic nature of this compound, combined with the organic benzylphenol backbone, makes it an intriguing candidate for incorporation into advanced materials.

Functional Polymers: The phenoxide group can act as a nucleophile in polymerization reactions, allowing for the incorporation of the o-benzylphenol moiety into polymer chains. This could lead to the development of functional polymers with tailored thermal, mechanical, or optical properties. The bulky benzyl (B1604629) group could influence polymer morphology and chain packing.

Smart Materials: The potential for the phenoxide to participate in reversible bonding or to respond to external stimuli (e.g., pH, light) could be exploited in the design of smart materials. For instance, polymers incorporating this moiety could exhibit tunable properties.

Mechanistic Elucidation of Complex Catalytic Cycles

Potassium phenolates are known to be active in various catalytic processes. The specific structure of this compound suggests its potential as a catalyst or pre-catalyst in several important transformations.

Future research should focus on:

C-O Bond Cleavage: Given that benzyl phenyl ether is a well-studied lignin (B12514952) model compound with an α-O-4 linkage, this compound could be investigated as a catalyst for the cleavage of C-O bonds in lignin and its model compounds. Mechanistic studies would involve identifying the active catalytic species and understanding the role of the potassium cation and the phenoxide anion.

Polymerization Catalysis: The nucleophilic phenoxide could catalyze ring-opening polymerization of cyclic esters or epoxides. Mechanistic studies would aim to elucidate the initiation and propagation steps of the polymerization process.

Carbon Dioxide Utilization: Potassium phenolate (B1203915) has been studied for its ability to capture CO2. Investigating the reactivity of this compound with carbon dioxide could open avenues for its use in CO2 capture and conversion technologies.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental efforts.

Key areas for computational investigation include:

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be used to determine the electronic structure, charge distribution, and reactivity descriptors of the o-benzylphenoxide anion. This can provide insights into its nucleophilicity and basicity.

Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of catalytic reactions involving this compound. This includes calculating transition state energies and reaction pathways for processes like C-O bond cleavage or polymerization.

Materials Properties: Molecular dynamics simulations could be used to predict the behavior of this compound within a polymer matrix, providing insights into its potential application in polymer electrolytes or other advanced materials.

| Computational Method | Research Goal | Predicted Properties |

| Density Functional Theory (DFT) | Understanding intrinsic reactivity | Electronic structure, bond dissociation energies, reaction energetics |

| Molecular Dynamics (MD) | Simulating behavior in materials | Ion mobility, polymer conformation, adsorption energies |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic or complex catalytic systems | Active site interactions, substrate binding energies |

Role in Renewable Resource Utilization and Biomass Conversion (by analogy to lignin models)

Lignin, a major component of biomass, is a rich source of aromatic compounds. However, its complex and irregular structure makes it challenging to depolymerize into valuable chemicals. The structural similarity of o-benzylphenol to lignin building blocks makes this compound a relevant compound for research in biomass conversion.

Lignin Depolymerization: As an analogue to lignin model compounds containing α-O-4 ether linkages, studies on the catalytic cleavage of the ether bond in related structures are highly relevant. Future research could explore the use of this compound as a catalyst or co-catalyst in lignin depolymerization processes, potentially leading to the selective production of aromatic platform chemicals.

Catalytic Upgrading of Bio-oils: Bio-oils derived from the pyrolysis of biomass are complex mixtures containing a variety of oxygenated compounds. This compound could be investigated for its potential to catalyze upgrading reactions, such as deoxygenation or condensation, to produce more stable and valuable fuels and chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.